Cas no 1403767-11-2 (Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate)

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a heterocyclic compound featuring a bromo and nitro substitution on the indazole core, with a carboxylate ester at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromo and nitro groups enhance reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The ester moiety offers versatility for hydrolysis or transesterification. Its well-defined reactivity profile and stability under standard conditions make it suitable for scalable applications in medicinal chemistry and material science. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate structure
1403767-11-2 structure
Product name:Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
CAS No:1403767-11-2
MF:C9H6BrN3O4
MW:300.065640926361
MDL:MFCD23106303
CID:3163366
PubChem ID:72207790

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
    • SB21745
    • PB36013
    • AK171650
    • ST1100744
    • 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
    • MFCD23106303
    • AS-34809
    • SY100064
    • CS-0048995
    • methyl5-bromo-4-nitro-1H-indazole-3-carboxylate
    • DTXSID601181831
    • AKOS025289864
    • 1403767-11-2
    • MDL: MFCD23106303
    • Inchi: 1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12)
    • InChI Key: KUBCOLKUCDHPLQ-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2=C(C(C(=O)OC([H])([H])[H])=NN2[H])C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 298.95417g/mol
  • Monoisotopic Mass: 298.95417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: 200℃
  • Boiling Point: 449.2±40.0 °C at 760 mmHg
  • Flash Point: 225.5±27.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Security Information

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB454523-5 g
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate; .
1403767-11-2
5g
€668.60 2023-07-18
Chemenu
CM262778-5g
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 95%+
5g
$623 2023-02-18
TRC
M296878-1g
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2
1g
$ 295.00 2022-06-04
Chemenu
CM262778-1g
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 95%
1g
$320 2021-08-18
eNovation Chemicals LLC
D499477-5G
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 97%
5g
$455 2024-07-21
Advanced ChemBlocks
G-5089-1G
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 97%
1G
$160 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M173938-1g
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 97%
1g
¥806.90 2023-09-01
Aaron
AR001CZL-100mg
1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
1403767-11-2 97%
100mg
$44.00 2025-02-10
eNovation Chemicals LLC
D499477-250mg
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 97%
250mg
$90 2025-02-22
eNovation Chemicals LLC
D499477-500mg
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
1403767-11-2 97%
500mg
$120 2025-02-22

Additional information on Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2): A Versatile Intermediate in Modern Pharmaceutical Research

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) is a highly valuable intermediate in the field of pharmaceutical chemistry, particularly in the synthesis of biologically active compounds. This compound, characterized by its nitro and bromo substituents on an indazole core, has garnered significant attention due to its utility in constructing complex molecular architectures. The presence of these functional groups makes it a versatile building block for further chemical modifications, enabling the development of novel therapeutic agents.

The indazole scaffold is a prominent motif in medicinal chemistry, frequently employed in the design of drugs targeting various diseases, including cancer and infectious disorders. The specific arrangement of substituents on the indazole ring, such as the 5-bromo and 4-nitro groups, imparts unique reactivity that can be exploited for synthetic purposes. For instance, the bromine atom serves as a convenient handle for cross-coupling reactions, while the nitro group can be reduced to an amine or converted into other functional moieties, such as azides or sulfonamides.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds like indazole. Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has emerged as a key intermediate in these efforts, facilitating the synthesis of structurally diverse derivatives. One notable application is its use in constructing indazole-based inhibitors of kinases and other enzymes implicated in disease pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as leukemia and inflammatory diseases.

The role of this compound extends beyond kinase inhibition. Researchers have leveraged its reactivity to develop novel antimicrobial agents. The nitro group on the indazole ring can be selectively modified to introduce pharmacophores that enhance binding affinity to bacterial enzymes. Such modifications have led to the discovery of new compounds with potent activity against drug-resistant strains of bacteria, addressing a critical unmet need in global healthcare.

Another area where Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has made a significant impact is in the synthesis of antiviral drugs. The indazole core is known to interact with viral proteases and polymerases, making it an attractive scaffold for antiviral therapy. By incorporating this intermediate into drug candidates, researchers have been able to develop molecules that disrupt viral replication cycles effectively. Preliminary studies indicate that derivatives of this compound exhibit inhibitory activity against a range of viruses, including those responsible for HIV and hepatitis C.

The synthetic versatility of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is further highlighted by its application in designing small-molecule probes for biochemical studies. Researchers utilize this compound to develop tools that allow them to investigate enzyme mechanisms and protein-protein interactions at a molecular level. These probes have been instrumental in uncovering new targets for drug development and have provided insights into disease pathogenesis.

The growing interest in Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is also driven by advancements in synthetic methodologies that enhance its accessibility and utility. Recent innovations in catalytic cross-coupling reactions have made it possible to introduce diverse substituents onto the indazole ring with high efficiency and selectivity. These improvements have not only streamlined the synthesis of known derivatives but also opened up new avenues for structural exploration.

In conclusion, Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) represents a cornerstone intermediate in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is set to grow even further, solidifying its position as a key player in the quest for innovative medical solutions.

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Amadis Chemical Company Limited
(CAS:1403767-11-2)Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
A1059003
Purity:99%
Quantity:5g
Price ($):331.0